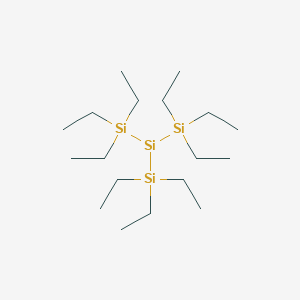Tris(triethylsilyl)silane
CAS No.: 25436-74-2
Cat. No.: VC3324410
Molecular Formula: C18H45Si4
Molecular Weight: 373.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 25436-74-2 |
|---|---|
| Molecular Formula | C18H45Si4 |
| Molecular Weight | 373.9 g/mol |
| Standard InChI | InChI=1S/C18H45Si4/c1-10-20(11-2,12-3)19(21(13-4,14-5)15-6)22(16-7,17-8)18-9/h10-18H2,1-9H3 |
| Standard InChI Key | PSKAPVTWMJRNGQ-UHFFFAOYSA-N |
| SMILES | CC[Si](CC)(CC)[Si]([Si](CC)(CC)CC)[Si](CC)(CC)CC |
| Canonical SMILES | CC[Si](CC)(CC)[Si]([Si](CC)(CC)CC)[Si](CC)(CC)CC |
Introduction
Chemical Structure and Physical Properties
Tris(trimethylsilyl)silane, with the molecular formula C₉H₂₈Si₄, is an organosilicon compound characterized by three trimethylsilyl groups attached to a silicon atom that also bears a hydrogen atom . Its structure can be represented as (Me₃Si)₃SiH, where Me stands for a methyl group (CH₃) . This colorless to pale yellow liquid possesses several distinctive physical properties that contribute to its usefulness in chemical applications.
Physical Characteristics
The compound exhibits specific physical properties that are crucial for understanding its behavior in various chemical environments. These properties have been well-documented through extensive research and are summarized in the following table:
The compound's relatively low boiling point and moderate density make it suitable for various laboratory applications, while its solubility profile allows for versatility in reaction media selection.
Chemical Reactivity
Tris(trimethylsilyl)silane possesses a notably weak Si-H bond, with a bond dissociation energy estimated at 84 kcal/mol, which is significantly lower than the 94 kcal/mol bond strength found in trimethylsilane . This weak bond is a critical feature that enables the compound to efficiently deliver hydrogen atoms in various chemical transformations. Due to this property, it has been described as an environmentally benign alternative to tributyltin hydride , addressing toxicity concerns associated with tin-based reagents.
The compound also demonstrates high hydrolytic sensitivity, reacting rapidly with moisture, water, and protic solvents . Additionally, it exhibits light sensitivity , which necessitates specific storage and handling conditions.
Synthesis and Preparation Methods
Several synthetic routes have been developed for the preparation of tris(trimethylsilyl)silane, with researchers continually refining these methods to improve yields and efficiency.
From Tetrakis(trimethylsilyl)silane
One common approach involves the protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane through the following reaction sequence :
(Me₃Si)₄Si + MeLi → (Me₃Si)₃SiLi + Me₄Si
(Me₃Si)₃SiLi + HCl → (Me₃Si)₃SiH + LiCl
This method provides a controlled route to the target compound through organolithium chemistry.
Direct Synthesis
An alternative synthetic approach involves the direct reaction of trimethylsilyl chloride with trichlorosilane in the presence of lithium . Although this method delivers the desired silane directly, it typically produces modest yields:
3 Me₃SiCl + HSiCl₃ + 6 Li → (Me₃Si)₃SiH + 6 LiCl
Purification
For applications requiring high-purity tris(trimethylsilyl)silane, fractional distillation is recommended, with careful collection of the middle fraction . Due to its pyrophoric nature and irritant properties, storage under inert atmosphere (nitrogen or argon) is essential .
Applications in Organic Synthesis
Tris(trimethylsilyl)silane has emerged as a versatile reagent in organic synthesis, with applications spanning multiple reaction types and synthetic strategies.
Radical Chemistry
The compound serves as an efficient mediator of radical reactions and is increasingly considered a non-toxic substitute for tri-n-butylstannane in radical processes . Its weak Si-H bond facilitates hydrogen atom transfer, making it valuable for various radical-based transformations including the reduction of organic halides, selenides, xanthates, and isocyanides .
The compound can provide complementary stereoselectivity to tri-n-butyltin hydride in the reduction of gem dihalides, offering synthetic chemists additional control over stereochemical outcomes .
Heterocycle Synthesis
A particularly significant application involves the synthesis of nitrogen-containing heterocycles. Research has demonstrated that tris(trimethylsilyl)silane, when combined with visible-light irradiation, enables an efficient intramolecular reductive cyclization protocol for the synthesis of indoles and oxindoles . This approach operates under mild photochemical conditions without requiring metal catalysts or additives .
The method shows excellent functional group tolerance and facilitates rapid synthesis of functionalized nitrogen-based heterocycles in high yields . This represents a significant advancement in sustainable synthetic methodologies for heterocyclic compounds.
Stereoselective Synthesis
The compound has demonstrated remarkable capabilities in enhancing diastereoselectivity in radical cyclizations. In the synthesis of 2,4-disubstituted piperidines, cyclization with tris(trimethylsilyl)silane has achieved diastereomeric ratios of up to 99:1 , representing an unprecedented enhancement in stereoselectivity for these systems.
Other Synthetic Applications
Additional synthetic applications include:
Chemical Behavior and Mechanisms
Understanding the chemical behavior of tris(trimethylsilyl)silane is essential for optimizing its use in synthetic applications.
Lewis Acidity
Tris(trimethylsilyl)silane functions as a Lewis acid, capable of forming covalent bonds with electron-rich molecules such as alcohols and amines . This Lewis acidity enables it to catalyze the synthesis of various organometallic compounds and polymers .
Protective Agent
The compound can act as a protective agent, preventing undesired side reactions during the synthesis of organometallic compounds . This protective capability enhances reaction selectivity and yield in complex synthetic sequences.
Thermal Behavior
Tris(trimethylsilyl)silane undergoes exothermic decomposition at temperatures exceeding 100°C , which necessitates careful temperature control during reactions and storage.
Recent Research Advancements
Contemporary research continues to expand the applications of tris(trimethylsilyl)silane in organic synthesis and materials science.
Photochemical Processes
The development of visible-light-promoted processes using tris(trimethylsilyl)silane represents a significant advancement in sustainable chemistry. These metal- and additive-free photochemical methodologies offer environmentally benign alternatives to traditional synthetic approaches . The ability to conduct these transformations under mild conditions with high functional group tolerance has opened new avenues for heterocycle synthesis.
Stereoselective Synthesis
Research into the stereochemical control offered by tris(trimethylsilyl)silane in cyclization reactions continues to yield impressive results. The achievement of high diastereoselectivity (up to 99:1) in the synthesis of 2,4-disubstituted piperidines exemplifies the compound's potential for controlling stereochemical outcomes in complex molecular frameworks .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume